3-[(3-Chlorophenyl)sulfonyl]piperidine
Description
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-3-1-4-10(7-9)16(14,15)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
ITVNJTYRIDSKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride
- Structural Differences :
- Substituent Position : The chlorine atom is at the 4-position of the phenyl ring instead of the 3-position.
- Sulfur Oxidation State : Contains a sulfanyl (thioether, -S-) group instead of a sulfonyl (-SO₂-) group.
- The 4-chloro substituent may alter steric and electronic interactions with biological targets compared to the 3-chloro isomer .
- Synthesis: Prepared via coupling of 3-aminopiperidine with 4-chlorophenylsulfanyl chloride, analogous to methods in .
3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Structural Differences: Replaces the piperidine ring with a pyridinone core (a six-membered ring with one oxygen and one nitrogen atom). Additional methyl groups at the 4- and 6-positions of the pyridinone ring.
- Impact on Properties: The pyridinone ring introduces hydrogen-bonding capacity via the carbonyl group, enhancing interactions with enzymes or receptors.
- Applications: Likely explored as a kinase inhibitor or enzyme modulator due to the pyridinone scaffold’s prevalence in drug discovery .
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
Table 1: Key Properties of 3-[(3-Chlorophenyl)sulfonyl]piperidine and Analogues
Electronic and Steric Effects
- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance hydrogen-bond acceptor capacity and metabolic stability compared to sulfanyl groups, making them preferable in protease inhibitors .
- Chloro vs. Nitro Substituents : Chloro groups provide moderate electron-withdrawing effects, while nitro groups drastically increase electrophilicity, affecting reactivity in nucleophilic substitution reactions .
Preparation Methods
Direct Sulfonylation via Nucleophilic Substitution
The most straightforward approach involves displacement of a leaving group at the 3-position of a piperidine precursor. For example, 3-bromopiperidine can react with sodium 3-chlorobenzenesulfinate in a polar aprotic solvent (e.g., DMF or DMSO) under thermal conditions (80–100°C). This SN2-type mechanism replaces the bromide with the sulfonylaryl group, yielding the target compound. Key considerations include:
-
Leaving Group Reactivity : Bromine and iodine offer superior leaving-group ability compared to chlorine, minimizing side reactions like elimination.
-
Solvent Effects : High dielectric solvents stabilize the transition state, enhancing reaction rates. Anhydrous conditions prevent hydrolysis of the sulfinate nucleophile.
-
Steric Hindrance : Bulky substituents near the reaction site may impede substitution, necessitating elevated temperatures or prolonged reaction times.
Protection-Deprotection Strategies
To avoid unwanted sulfonamide formation at the piperidine nitrogen, temporary protection is critical. The Boc (tert-butyloxycarbonyl) group is widely used due to its stability under basic conditions and facile removal via acidolysis. A representative pathway includes:
-
Protection of piperidine with Boc anhydride to form N-Boc-piperidine .
-
Functionalization at the 3-position (e.g., bromination via radical or electrophilic methods).
-
Sulfonylation with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH/DMF).
-
Deprotection with trifluoroacetic acid (TFA) to yield 3-[(3-chlorophenyl)sulfonyl]piperidine.
This method achieves >80% yield in model systems for analogous piperidine sulfonates.
Ring-Forming Approaches with Pre-Installed Sulfonyl Groups
Cyclization of Linear Precursors
Constructing the piperidine ring from a sulfonyl-containing precursor ensures regioselectivity. For instance, 3-(3-chlorophenylsulfonyl)propylamine can undergo cyclization via reductive amination or Mitsunobu conditions:
Here, X represents a leaving group (e.g., tosylate), enabling intramolecular nucleophilic attack. This method avoids competing sulfonylation sites but requires precise control over reaction stoichiometry.
Grignard Addition to Piperidone Derivatives
Adapting strategies from chiral piperidine synthesis, N-protected 3-piperidone can react with a Grignard reagent bearing the sulfonylaryl group. Subsequent reduction and deprotection yield the target compound:
-
Grignard Addition :
-
Dehydration : Acid-catalyzed elimination forms the alkene intermediate.
-
Hydrogenation : Catalytic hydrogenation saturates the double bond.
-
Sulfonylation and Deprotection : Introduce the sulfonyl group post-cyclization.
This approach is advantageous for introducing sterically demanding substituents but requires multi-step optimization.
Catalytic C–H Functionalization
Transition Metal-Mediated Sulfonylation
Emerging methods leverage palladium or copper catalysts to directly functionalize piperidine at the 3-position. For example, directed C–H activation using a coordinating group (e.g., pyridine) positions the metal center near the target carbon, enabling coupling with 3-chlorobenzenesulfonyl chloride:
While promising, this method remains experimental for piperidines, with yields <50% in preliminary studies.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Direct Sulfonylation | 65–75 | 95 | High | 120 |
| Protection-Deprotection | 80–85 | 98 | Moderate | 200 |
| Cyclization | 50–60 | 90 | Low | 300 |
| C–H Functionalization | 30–40 | 85 | Research | 500 |
Data extrapolated from analogous piperidine syntheses.
Reaction Optimization and Troubleshooting
Solvent and Base Selection
Impurity Profiling
Common byproducts include:
-
N-Sulfonylated Piperidine : Mitigated by nitrogen protection.
-
Diastereomers : Chirality at C3 necessitates chiral resolution if using asymmetric methods.
Industrial Considerations
Large-scale production favors the direct sulfonylation route due to fewer steps and lower catalyst costs. However, regulatory requirements for high-purity pharmaceuticals may justify the added expense of protection-deprotection protocols.
Q & A
Basic: What are the optimal synthetic routes for 3-[(3-Chlorophenyl)sulfonyl]piperidine, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves coupling piperidine with 3-chlorobenzenesulfonyl chloride under nucleophilic substitution conditions. A general protocol (adapted from analogous sulfonamide syntheses) includes:
- Dissolving piperidine in dry pyridine to activate the amine.
- Adding 3-chlorobenzenesulfonyl chloride dropwise under inert atmosphere.
- Stirring at 0–25°C for 12–24 hours, followed by aqueous workup (e.g., HCl quenching, extraction with dichloromethane).
Key optimization factors: - Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like sulfonate ester formation.
- Molar ratios : A slight excess (1.1–1.2 equiv) of sulfonyl chloride ensures complete piperidine conversion, achieving yields >90% in model systems .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Key signals include piperidine protons (δ 1.40–3.01 ppm, multiplet patterns confirming chair conformation) and aromatic protons (δ 7.40–7.90 ppm, coupling constants indicating substituent position) .
- 13C NMR : Sulfonyl group adjacent carbons (C-SO₂) appear downfield (~135–140 ppm) .
- IR : Strong S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z ~285 (C₁₁H₁₃ClNO₂S) validate molecular weight .
Advanced: How does the chair conformation of the piperidine ring influence the compound’s reactivity or biological interactions?
Answer:
X-ray crystallography of related sulfonylpiperidines reveals:
- The piperidine ring adopts a chair conformation , with the sulfonyl group in an equatorial position to minimize steric clashes (deviation: <0.25 Å from ideal plane) .
- Steric effects : Bulky substituents (e.g., 3-chlorophenyl) increase torsional strain, altering bond angles (e.g., O-S-N angle ~107–120° vs. tetrahedral 109.5°) and reducing rotational freedom .
- Biological implications : Equatorial positioning enhances accessibility to hydrophobic binding pockets in enzymes or receptors, as seen in PRMT4 inhibitor analogs .
Advanced: How can structural analogs of this compound be designed to improve target selectivity in enzyme inhibition?
Answer:
- Substituent modification :
- Positional isomerism : Moving the sulfonyl group to the 4-position (as in 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) changes steric bulk and dipole interactions, impacting selectivity for targets like serotonin receptors .
Advanced: How should researchers resolve contradictions in biological activity data across studies involving sulfonylpiperidine derivatives?
Answer:
- Experimental variables : Control for solvent polarity (DMSO vs. aqueous buffers), which affects compound aggregation and false-positive inhibition .
- Conformational analysis : Use dynamic NMR or MD simulations to assess if flexible substituents (e.g., piperidine ring puckering) lead to divergent binding modes .
- Off-target profiling : Screen against related enzymes (e.g., CYP isoforms) to rule out nonspecific inhibition, as seen in PRMT4 vs. PRMT5 selectivity studies .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Hazard mitigation :
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide group .
Advanced: What computational tools can predict the pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET prediction : Tools like SwissADME estimate:
- GI absorption : High (>80%) due to moderate logP (~2.5) and TPSA (~45 Ų) .
- BBB permeability : Low (BBB score <0.1) due to sulfonamide polarity, making CNS targeting challenging .
- Docking studies : AutoDock Vina models interactions with targets (e.g., PRMT4) using crystal structures (PDB: 6W4O) to prioritize derivatives .
Advanced: How does the electronic nature of the aryl group affect the sulfonamide’s stability under acidic/basic conditions?
Answer:
- Electron-deficient aryl groups (e.g., 3-chlorophenyl) stabilize the sulfonamide via resonance, reducing hydrolysis rates in acidic conditions (t₁/₂ >24 hrs at pH 1) .
- Electron-rich groups (e.g., 4-methoxyphenyl) increase susceptibility to nucleophilic attack at sulfur, requiring neutral pH during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
